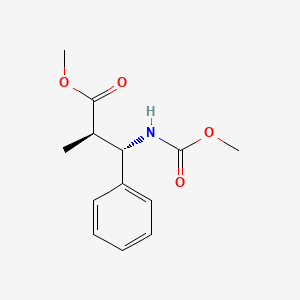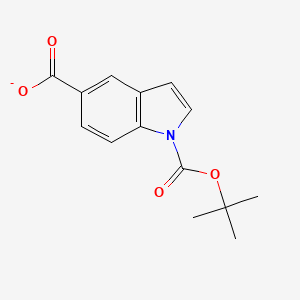
1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid is a compound that features an indole core with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid group at the 5-position. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid typically involves the protection of the indole nitrogen with the Boc group. This can be achieved by reacting indole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow microreactor systems to introduce the Boc group efficiently. This method enhances the reaction’s efficiency and versatility, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, at the 3-position.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Deprotection: Indole-5-carboxylic acid.
Substitution: 3-bromo-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the nitrogen atom of the indole ring, preventing it from participating in unwanted reactions. Upon deprotection, the indole nitrogen becomes available for further functionalization .
Comparación Con Compuestos Similares
- 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid
Comparison: 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid is unique due to the position of the carboxylic acid group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the biological activity and chemical properties of the compound compared to its analogs .
Propiedades
Fórmula molecular |
C14H14NO4- |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17)/p-1 |
Clave InChI |
UBPWRLQOVJQGSS-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


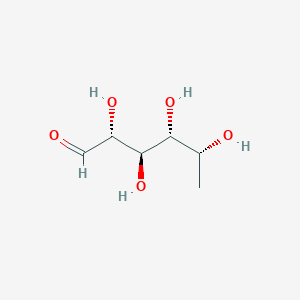
![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)
![(E)-[(2Z)-2-(hydroxymethylidene)-3-oxobutylidene]urea](/img/structure/B12339130.png)
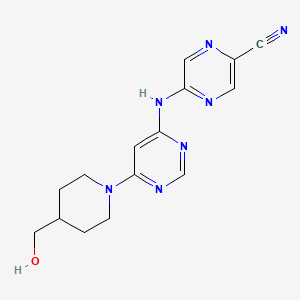

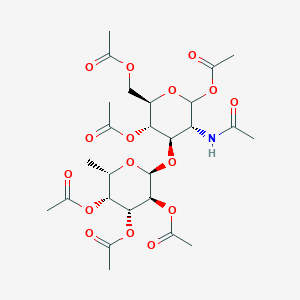
![(E)-1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B12339157.png)
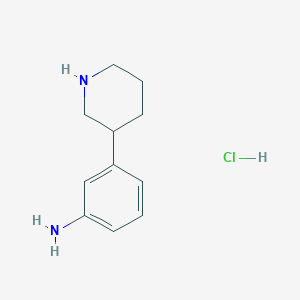
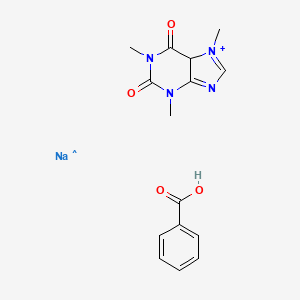
![1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339180.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12339183.png)
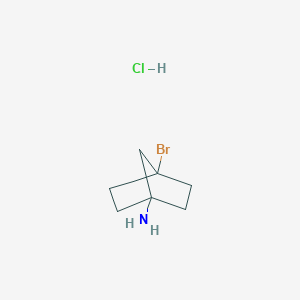
![6,9-Diazaspiro[4.5]decan-8-one](/img/structure/B12339191.png)
